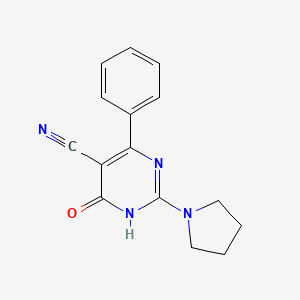![molecular formula C16H26N2O2 B5968458 N-[3-(dimethylamino)-2-methylpropyl]-2-(3,5-dimethylphenoxy)acetamide](/img/structure/B5968458.png)
N-[3-(dimethylamino)-2-methylpropyl]-2-(3,5-dimethylphenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(dimethylamino)-2-methylpropyl]-2-(3,5-dimethylphenoxy)acetamide, commonly known as DMXAA, is a synthetic compound that has been extensively studied for its potential therapeutic applications in cancer treatment. It was first synthesized in the 1980s and was found to have potent antitumor activity in preclinical studies. Since then, numerous studies have been conducted to explore the mechanism of action and potential applications of DMXAA in cancer therapy.
Mécanisme D'action
The mechanism of action of DMXAA is not fully understood, but it is believed to work by targeting the tumor vasculature. DMXAA has been shown to induce tumor necrosis by disrupting the blood supply to the tumor. It also activates the immune system, leading to the destruction of tumor cells.
Biochemical and Physiological Effects:
DMXAA has been shown to have a number of biochemical and physiological effects. It induces the production of cytokines, such as tumor necrosis factor-alpha and interferon-gamma, which play a role in the immune response against cancer. DMXAA also activates the coagulation system, leading to the formation of blood clots in the tumor vasculature.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of DMXAA for lab experiments is its potent antitumor activity. It has been shown to be effective against a wide range of cancer types, making it a useful tool for studying cancer biology and developing new cancer therapies. However, one of the limitations of DMXAA is its toxicity. It can cause side effects such as fever, chills, and nausea, which can limit its use in animal studies.
Orientations Futures
There are several future directions for research on DMXAA. One area of interest is the development of new formulations of DMXAA that can improve its efficacy and reduce its toxicity. Another area of research is the identification of biomarkers that can predict the response to DMXAA treatment. This could help to identify patients who are most likely to benefit from DMXAA therapy. Finally, there is a need for clinical trials to evaluate the safety and efficacy of DMXAA in humans.
Méthodes De Synthèse
DMXAA can be synthesized using a multi-step process that involves the reaction of 3,5-dimethylphenol with 2-bromoacetophenone to form 2-(3,5-dimethylphenoxy)acetophenone. This compound is then reacted with N,N-dimethyl-3-aminopropylamine to form DMXAA.
Applications De Recherche Scientifique
DMXAA has been extensively studied for its potential therapeutic applications in cancer treatment. In preclinical studies, it has been shown to have potent antitumor activity against a wide range of cancer types, including lung, breast, colon, and prostate cancer. DMXAA has also been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment.
Propriétés
IUPAC Name |
N-[3-(dimethylamino)-2-methylpropyl]-2-(3,5-dimethylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O2/c1-12-6-13(2)8-15(7-12)20-11-16(19)17-9-14(3)10-18(4)5/h6-8,14H,9-11H2,1-5H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGGZDFBSOMJAHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC(=O)NCC(C)CN(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(dimethylamino)-7-[2-(1H-1,2,4-triazol-3-yl)benzoyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B5968375.png)
![2-oxo-N-[2-(2,2,2-trifluoroethoxy)ethyl]-1,2,3,4-tetrahydro-6-quinolinesulfonamide](/img/structure/B5968381.png)

![(1S*,4S*)-2-{[1-benzyl-2-(isobutylsulfonyl)-1H-imidazol-5-yl]methyl}-2-azabicyclo[2.2.1]heptane](/img/structure/B5968392.png)
![2,6-dimethoxy-N-[1-(4-pyrimidinyl)ethyl]nicotinamide](/img/structure/B5968393.png)
![N-{[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-1-(2-methoxyphenyl)-N-methylethanamine](/img/structure/B5968420.png)
![1-(2-methyl-1H-imidazol-4-yl)-N-[(2-phenoxy-3-pyridinyl)methyl]methanamine](/img/structure/B5968421.png)

![N-ethyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-6-[(3-methyl-3-piperidinyl)methoxy]nicotinamide](/img/structure/B5968429.png)
![6-methyl-3-[(2-thienylmethyl)thio]-1,2,4-triazin-5-ol](/img/structure/B5968439.png)
![3-[(4-methoxy-3-nitrobenzyl)thio]-5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole](/img/structure/B5968445.png)
![N-{1-[2-(4-fluorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-6-methyl-2-pyridinecarboxamide](/img/structure/B5968451.png)
![2-[4-(4-methyl-1-piperidinyl)-3-nitrobenzylidene]-N'-nitrohydrazinecarboximidamide](/img/structure/B5968474.png)
![2-(4-{1-[(1-methyl-1H-imidazol-5-yl)carbonyl]-3-pyrrolidinyl}-1-piperidinyl)pyrimidine](/img/structure/B5968476.png)
